molecular formula C7H14ClNO2 B13898413 [1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride

[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride

Cat. No.: B13898413
M. Wt: 179.64 g/mol
InChI Key: UOGGGAUIKQEMBM-UHFFFAOYSA-N
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Description

The compound [1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride is a bicyclic amine derivative featuring a 2-azabicyclo[2.1.1]hexane core. Its structure includes two hydroxymethyl groups at positions 1 and 4 of the bicyclic system, with a hydrochloride salt enhancing solubility and stability. This scaffold is of interest in medicinal chemistry due to its constrained geometry, which can improve binding affinity and metabolic stability in drug candidates .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

[1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c9-4-6-1-7(2-6,5-10)8-3-6;/h8-10H,1-5H2;1H

InChI Key

UOGGGAUIKQEMBM-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(NC2)CO)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Sequence Overview

Step Reaction Type Key Intermediate/Product Yield (%) Scale
1 Formation of bicyclic lactone (7) From dibromide and diethylmalonate 64-77% Up to 1.1 kg
2 Acidic rearrangement Conversion to bicyclic lactone (7) 62% Up to 1.1 kg
3 Curtius rearrangement Formation of amino acid salt (15) 80% Preparative
4 N-Boc protection Conversion to N-Boc derivative High Preparative

Key Details and Improvements

  • Starting Materials: Use of dibromide precursors with diethylmalonate was found superior to dichloride/diisopropyl malonate combinations, improving yields and scalability.

  • Avoidance of Ion-Exchange Chromatography: The amphiphilic nature of the amino acid intermediate (15) initially necessitated ion-exchange chromatography, which was impractical at scale. The optimized protocol bypassed this by converting the amino acid salt directly to its N-Boc derivative, facilitating isolation and purification.

  • Scalability: The process was successfully scaled to produce up to 0.7 kg of the key bicyclic building block in a single run without loss of efficiency.

  • Versatility: The N-Boc protected intermediate serves as a platform for further functionalization, including oxidation, deoxyfluorination, Curtius rearrangement, mesylation followed by nucleophilic substitution, and azide reduction, enabling access to derivatives with NH2, COOH, CH2NH2, and CH2F groups.

Detailed Reaction Scheme (Simplified)

  • Bicyclic Lactone Formation:

    Dibromide 11 + Diethylmalonate 12 → Spiro-derivative 13 → Acidic rearrangement → Bicyclic lactone 7

  • Curtius Rearrangement:

    Bicyclic lactone 7 → Acid hydrolysis → Carboxylic acid → Curtius rearrangement → Amino acid salt 15

  • N-Boc Protection:

    Amino acid salt 15 + Boc2O → N-Boc-4-hydroxymethyl-2,4-methanoproline (6)

Supporting Analytical Data and Yields

Compound Yield (%) Scale Notes
Spiro-derivative 13 77 Up to 1.1 kg Optimized over dichloride route
Bicyclic lactone 7 62 Up to 1.1 kg Acidic rearrangement step
Amino acid salt 15 80 Preparative Isolated as salt, bypassed ion-exchange
N-Boc derivative (6) High Preparative Facilitates further functionalization

Summary of Advantages of the Optimized Method

  • High Yield and Purity: The method achieves preparative yields of up to 32% over five steps on a multigram to kilogram scale, which is significant for complex bicyclic systems.

  • Scalability: Demonstrated ability to produce up to 0.7 kg batches without efficiency loss.

  • Operational Simplicity: Avoids complex purification steps like ion-exchange chromatography.

  • Versatility: Provides a platform for diverse functional group transformations, enabling access to a broad range of derivatives.

Chemical Reactions Analysis

Types of Reactions

[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological changes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors critical for cellular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its analogs, focusing on substituents, heteroatom variations, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Structural Differences Commercial Availability/Notes
[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride (Target) C₇H₁₄ClNO₂ 179.64 Dual hydroxymethyl groups Reference compound Available from multiple suppliers
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride C₇H₁₄ClNO₂ 179.64 Oxa (oxygen) replaces aza (nitrogen) at position 2; aminomethyl group Altered heteroatom and functional group CAS 2138150-58-8; supplier: Angene Chemical
(4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol C₇H₁₀F₃NO 181.16 Trifluoromethyl substituent at position 4 Enhanced lipophilicity CAS 2639439-88-4; limited supplier data
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate C₁₁H₁₉NO₃ 213.27 tert-Butyl ester protecting group at nitrogen Precursor for synthesis CAS 467454-51-9; used as an intermediate
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride C₆H₁₀ClFN 148.60 Fluoromethyl substituent at position 1 Electron-withdrawing group CID 122164128; no commercial data

Structural and Functional Analysis

Heteroatom Variations
  • Oxabicyclo vs.
  • Trifluoromethyl Substitution: The trifluoromethyl group in (4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol increases lipophilicity and metabolic stability, a common strategy in drug design .
Substituent Effects
  • Hydroxymethyl vs. Fluoromethyl : Fluoromethyl derivatives (e.g., 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride) introduce electronegativity, which may enhance binding to hydrophobic pockets in biological targets .
  • Aminomethyl Functionalization: The aminomethyl group in [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride provides a site for further derivatization, such as conjugation with carboxylic acids or electrophiles .
Bicyclic Core Modifications
  • Ring Size and Strain : Compounds like 2-azabicyclo[2.2.1]heptane derivatives (e.g., 2-azabicyclo[2.2.1]heptane HCl) exhibit larger ring systems, reducing steric strain compared to the [2.1.1]hexane core but altering conformational flexibility .

Notes and Limitations

Data Gaps: Limited pharmacological data exist for these compounds in the provided evidence. Most studies focus on structural characterization rather than biological activity.

Heteroatom Impact : The substitution of nitrogen with oxygen (oxa) or fluorine (fluoro) requires further study to quantify effects on solubility and target engagement.

Salt Forms : Hydrochloride salts are prevalent across analogs, likely chosen to enhance crystallinity and stability for storage .

Biological Activity

[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride, with the CAS number 2166798-59-8, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, pharmacological properties, and relevant research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of [1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol is C7H13NO2, with a molecular weight of 143.19 g/mol. The compound features a bicyclic structure that may contribute to its biological activity.

PropertyValue
Molecular FormulaC7H13NO2
Molecular Weight143.19 g/mol
CAS Number2166798-59-8
Purity97%

Neuropharmacological Effects

Recent studies suggest that compounds similar to [1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol exhibit neuropharmacological effects, particularly in modulating serotonin receptors. These compounds have shown potential in promoting neural plasticity and could be beneficial in treating neuropsychiatric disorders such as depression and anxiety.

  • 5-Hydroxytryptamine (5-HT) Receptors : Research indicates that this compound may interact with 5-HT receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and cognitive functions. Activation of these receptors has been linked to antidepressant effects and enhanced synaptic connectivity in the brain .

Research Findings

Research into the biological activity of [1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol is still emerging, but several key findings can be summarized:

  • Modulation of Neural Circuits : The compound may influence neural circuits associated with motivation, anxiety, and addiction, offering potential therapeutic avenues for various neurological disorders.
  • Therapeutic Applications : Given its structural similarity to known psychoplastogens, there is potential for this compound in developing treatments for conditions like depression and PTSD without the hallucinogenic effects associated with traditional psychedelics .

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR can resolve bridgehead proton coupling patterns (e.g., J = 3–5 Hz for bicyclic systems) and confirm substituent orientation .
  • X-ray crystallography : Used to validate absolute stereochemistry, as demonstrated for photocycloaddition-derived analogs .
  • UV-Vis spectroscopy : Monitors chromophore formation during synthetic steps (e.g., λ~210 nm for carbonyl intermediates) .

What strategies enhance binding affinity to nicotinic acetylcholine receptors via 1-position modifications?

Advanced
Introducing heterocyclic or aryl groups via nucleophilic substitution at the 1-methylene position improves receptor interaction. For example, mesylate displacement with pyridyl or arylthiols generates analogs with enhanced lipophilicity and spatial alignment for receptor binding . Homologation via β-amino acid derivatives (e.g., 2,4-methanoproline homologs) further optimizes pharmacophore geometry .

How can impurities like dicyclohexylurea be quantified in synthesized batches using HPLC?

Q. Analytical Challenge

  • Sample preparation : Dissolve 1.0 g of product in 0.5 M NaOH, extract with methanol, and acidify with HCl to precipitate impurities .
  • HPLC conditions : Use a C18 column, UV detection at 210 nm, and a gradient elution (methanol/water with 0.1% TFA). Compare peak areas against dicyclohexylurea standards (LOQ: 0.05%) . Validate method robustness via spike/recovery assays (RSD <2%) .

What mechanistic insights explain torquoselectivity in photochemical cyclization steps?

Advanced
Torquoselectivity arises from orbital orientation during [2+2] photocycloaddition. For example, acetophenone-sensitized reactions favor endo transition states due to π-π interactions between the sensitizer and substrate, directing substituents to specific positions . Substituent steric bulk (e.g., 3-endo-phenyl) further stabilizes transition states, as shown in X-ray structures of photoproducts .

How does fluorine introduction alter the compound’s physicochemical properties?

Structural Analysis
Fluorine at C(4) increases electronegativity and metabolic stability. For 4-fluoro-2,4-methanoproline analogs, logP decreases by ~0.5 units compared to non-fluorinated derivatives, enhancing aqueous solubility . 19^{19}F NMR (δ −120 to −130 ppm) confirms regioselective fluorination .

How to resolve discrepancies in reported yields from different synthetic methods?

Data Contradiction
Compare reaction conditions: Photochemical methods (e.g., ) may yield >50% but require stringent light source control, while thermal protocols (e.g., ) achieve lower yields (30–40%) but better scalability. Replicate key steps (e.g., sodium hydride-mediated ring closure) under inert atmospheres to minimize side reactions .

What challenges arise in regioselective functionalization without ring strain-induced rearrangements?

Advanced
The strained bicyclic system is prone to ring-opening under harsh conditions. For 1-position modifications, use mild nucleophiles (e.g., thiols) and low temperatures (−20°C) to avoid carbocation rearrangements . Tricyclic carbamate intermediates (e.g., compound 17 in ) stabilize transition states during substitution .

What validated protocols determine enantiomeric excess in chiral derivatives?

Q. Analytical Method

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) and UV detection at 254 nm. Calibrate with racemic standards .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values (e.g., [α]D_D +15° for (1R,4R) isomers) .

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